molecular formula C10H9BrO3 B3142994 Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate CAS No. 51622-82-3

Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate

Cat. No.: B3142994
CAS No.: 51622-82-3
M. Wt: 257.08 g/mol
InChI Key: XTJKTEOBCCNOOZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)oxirane-2-carboxylate is an epoxide-containing compound characterized by a 4-bromophenyl group attached to an oxirane (epoxide) ring and a methyl carboxylate ester. Its molecular structure (Fig. 1) confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in nucleophilic ring-opening reactions and as a chiral building block in pharmaceutical intermediates . The bromine substituent acts as an electron-withdrawing group, influencing the reactivity and stability of the epoxide ring.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJKTEOBCCNOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method to synthesize Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Cyclization Reactions: Another method involves the cyclization of halohydrins. For instance, treating 3-(4-bromophenyl)-2-hydroxypropanoic acid with a base like sodium hydroxide can induce cyclization to form the oxirane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxiranes or other derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate serves as a building block in organic synthesis. It is utilized for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The bromine atom in the compound allows for various substitution reactions, making it versatile for creating diverse derivatives.

Biological Research

In biological studies, this compound is employed to investigate enzyme-catalyzed reactions involving epoxides. Its ability to interact with enzymes and proteins makes it valuable for understanding metabolic pathways and enzyme mechanisms.

Medicinal Chemistry

The compound has potential applications in drug development due to its unique structure that allows for specific interactions with biological targets. It has been investigated as a lead compound for designing enzyme inhibitors and therapeutic agents.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for polymerization reactions and the synthesis of advanced materials.

Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydride (LiAlH4)Alcohols
Nucleophilic SubstitutionSodium hydroxideSubstituted oxiranes

The compound can undergo various reactions due to its epoxide ring's strain and the presence of the bromine atom, which enhances its susceptibility to nucleophilic attack.

Key Interactions:

  • Enzymatic Inhibition : The compound can inhibit enzymes that catalyze epoxide reactions.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling processes.

Enzyme-Catalyzed Reactions

Research has demonstrated that this compound can serve as a substrate or inhibitor in studies involving cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through their reactive mechanisms. Further investigation into this compound's potential anticancer activity is warranted.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate involves its interaction with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or modify the activity of enzymes that catalyze epoxide reactions.

    Receptors: It may interact with specific receptors in biological systems, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to analogs with variations in substituents on the phenyl ring or functional groups (Table 1).

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Functional Group Key Properties
Methyl 3-(4-bromophenyl)oxirane-2-carboxylate 4-Bromophenyl Methyl ester Electron-withdrawing Br enhances epoxide reactivity; used in chiral synthesis
1-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide 4-Bromophenyl, 2-nitrophenyl Carboxamide Nitro group increases electrophilicity; synthesized in 87% yield via acid-catalyzed rearrangement
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 4-Methoxyphenyl Methyl ester Methoxy (electron-donating) stabilizes epoxide; chiral applications in pharmaceuticals
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate 4-Bromophenyl Pyrazole, methyl ester Heterocyclic pyrazole alters solubility and binding affinity in drug design

Physicochemical and Electronic Properties

  • Electron Effects :
    • Bromine (electron-withdrawing): Increases electrophilicity of the epoxide oxygen, facilitating nucleophilic ring-opening (e.g., by amines or alcohols) .
    • Methoxy (electron-donating): Stabilizes the epoxide ring, reducing reactivity but improving stereochemical control in asymmetric syntheses .
  • Crystallographic Behavior : The bromine atom in this compound influences crystal packing via halogen bonding, as observed in related structures .

Biological Activity

Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including an oxirane (epoxide) ring and a bromophenyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 199.04 g/mol
  • Functional Groups : Epoxide, carboxylate ester, bromophenyl

The presence of the epoxide ring contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis and biological applications.

This compound exhibits its biological activity primarily through its interaction with nucleophiles. The strained epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This property is exploited in various biochemical assays to study enzyme activity and protein function.

Key Interactions:

  • Enzymatic Inhibition : The compound can inhibit enzymes that catalyze epoxide reactions, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling processes.

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development. Its unique structure allows for interactions with biological targets, making it suitable for designing enzyme inhibitors and therapeutic agents.

Case Studies

  • Enzyme-Catalyzed Reactions : Research has shown that this compound can serve as a substrate or inhibitor in studies involving cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through their reactive mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds to highlight its unique properties.

Compound NameStructural FeaturesBiological Activity
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylateChlorine atom instead of bromineModerate enzyme inhibition
Methyl 3-(4-Fluorophenyl)oxirane-2-carboxylateFluorine atom enhances stabilityPotential anticancer activity
Methyl 3-(4-Methylphenyl)oxirane-2-carboxylateMethyl group alters reactivityLower enzyme interaction

The presence of the bromine atom in this compound enhances its reactivity compared to its chlorinated and fluorinated analogs, making it particularly versatile in synthetic applications.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate, and how is enantiomeric purity ensured?

Methodological Answer: The compound is typically synthesized via asymmetric epoxidation of α,β-unsaturated esters. A reported method involves chiral catalysts (e.g., Shi-type) to achieve high enantiomeric excess (e.g., 96% ee) . Key steps include:

  • Epoxidation : Reaction of methyl 3-(4-bromophenyl)acrylate with an oxidizing agent (e.g., Oxone®) in the presence of a chiral ketone catalyst.
  • Purification : Column chromatography and recrystallization to isolate the epoxide.
  • Enantiopurity Validation : Chiral HPLC with a Chiralcel OD-H column (n-hexane/i-PrOH = 90/10) to confirm ee .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the epoxide ring (δ ~3.4–4.2 ppm for oxirane protons) and the 4-bromophenyl group (aromatic protons at δ ~7.2–7.4 ppm) .
  • IR Spectroscopy : Peaks at ~1750 cm1^{-1} (ester C=O) and ~1210 cm1^{-1} (epoxide C-O) confirm functional groups .
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., (2S,3R) configuration) and validates bond lengths/angles .

Advanced Structural and Mechanistic Analysis

Q. Q3. How can discrepancies in NMR data for epoxide derivatives be resolved?

Methodological Answer: Contradictions in coupling constants (JJ) or chemical shifts may arise from solvent polarity, temperature, or dynamic effects (e.g., ring puckering). Strategies include:

  • Variable-Temperature NMR : Assess conformational flexibility of the epoxide ring.
  • Computational Modeling : Compare experimental JJ values with density functional theory (DFT)-predicted coupling constants .
  • Crystallographic Validation : Cross-reference NMR data with X-ray-derived torsion angles to resolve ambiguities .

Q. Q4. What computational methods predict the reactivity of the epoxide ring in nucleophilic attacks?

Methodological Answer:

  • DFT Calculations : Optimize transition states for ring-opening reactions (e.g., SN2 mechanisms) using software like Gaussian or ORCA.
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) to predict regioselectivity .

Structural Determination and Validation

Q. Q5. How is the crystal structure of this compound determined using SHELX software?

Methodological Answer:

  • Data Collection : High-resolution X-ray diffraction data (Mo Kα radiation) are indexed and integrated via SHELXS .
  • Structure Solution : Direct methods in SHELXD locate heavy atoms (Br), followed by Fourier refinement for lighter atoms.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 0.05) .
  • Validation : Check for outliers in bond lengths/angles using CCDC Mercury and resolve twinning with PLATON .

Q. Q6. How are Cremer-Pople puckering parameters applied to analyze the oxirane ring conformation?

Methodological Answer:

  • Coordinate Definition : The oxirane ring is fitted to a mean plane using least-squares optimization .
  • Puckering Amplitude (q) : Quantifies deviation from planarity; values >0.2 Å indicate significant puckering.
  • Phase Angle (φ) : Distinguishes between chair, twist, or boat-like conformers. For example, φ ≈ 0° suggests a symmetric puckering .

Reactivity and Applications

Q. Q7. What are the regioselective ring-opening pathways for this epoxide under basic vs. acidic conditions?

Methodological Answer:

  • Basic Conditions : Nucleophilic attack at the less substituted carbon (e.g., by amines or alkoxides) via SN2 mechanisms, yielding trans-diol derivatives .
  • Acidic Conditions : Protonation of the epoxide oxygen leads to carbocation formation, favoring attack at the more substituted carbon (e.g., by water or alcohols) .
  • Monitoring : Reaction progress is tracked via TLC or 1H^1H NMR (disappearance of epoxide protons at δ ~3.8–4.2 ppm).

Q. Q8. How is this compound utilized in natural product synthesis?

Methodological Answer:

  • Chiral Building Block : The enantiopure epoxide serves as a precursor for β-amino alcohols (via ring-opening with amines) or polyketide frameworks .
  • Biological Probes : Derivatives are screened for bioactivity (e.g., enzyme inhibition) using assays like fluorescence polarization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate
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Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate

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